molecular formula C10H9ClN2 B11903016 4-Amino-5-chloro-8-methylquinoline CAS No. 948292-84-0

4-Amino-5-chloro-8-methylquinoline

Cat. No.: B11903016
CAS No.: 948292-84-0
M. Wt: 192.64 g/mol
InChI Key: VOCPHKPDQGBTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-chloro-8-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-8-methylquinoline can be achieved through several methods. One common approach involves the reaction of 4-chloro-8-methylquinoline with ammonia or an amine under suitable conditions. Another method includes the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-chloro-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-5-chloro-8-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-8-methylquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-chloro-8-methylquinoline is unique due to the presence of both amino and chloro substituents on the quinoline ring, which enhances its reactivity and broadens its range of applications in various fields .

Properties

CAS No.

948292-84-0

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

5-chloro-8-methylquinolin-4-amine

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3,(H2,12,13)

InChI Key

VOCPHKPDQGBTJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=CC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.